molecular formula C9H8N2O2 B1368360 Methyl pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 63237-84-3

Methyl pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1368360
CAS No.: 63237-84-3
M. Wt: 176.17 g/mol
InChI Key: VOBULDVRGTTWJY-UHFFFAOYSA-N
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Description

“Methyl pyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It is a solid at room temperature . The compound is used in research and has potential applications in various fields .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives has been extensively studied. A variety of synthetic strategies and approaches have been reported, which are systematized according to the method to assemble the pyrazolopyridine system . One notable method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse. For instance, the reaction of aryl iodide with benzylamine, a chosen amine nucleophile, proceeded smoothly to furnish the desired C-3 carboxamide in good to excellent yield when employing several palladium catalyst precursors .


Physical and Chemical Properties Analysis

“this compound” has several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties . It is a solid at room temperature .

Scientific Research Applications

Fluorination Studies

Methyl esters of pyrazolo[1,5-a]pyridine carboxylic acids, including Methyl pyrazolo[1,5-a]pyridine-3-carboxylate, have been used in fluorination studies. These studies involve the reaction of these esters with fluorinating reagents to produce fluoropyrazolo[1,5-a]pyridines. Monitoring of these reactions through NMR spectroscopy has demonstrated the formation of intermediate fluorine-containing σ-complexes (Alieva & Vorob’ev, 2020).

Antitubercular Agents

This compound derivatives have been synthesized and evaluated as novel antitubercular agents. These compounds exhibit significant in vitro potency against various Mycobacterium tuberculosis strains, including drug-resistant strains. Some of these derivatives have shown promising results in reducing the bacterial burden in mouse models, indicating their potential in antitubercular drug discovery (Tang et al., 2015).

Synthesis of Pyrazolopyridine Derivatives

This compound has been a key starting material for synthesizing various pyrazolopyridine derivatives. These derivatives are synthesized using different reagents and methods, demonstrating the chemical versatility of this compound in heterocyclic compound synthesis (Verdecia et al., 1996).

Fluorescent Pyrazolo[1,5-a]Pyridine Derivatives

In the synthesis of fluorescent compounds, derivatives of this compound have been employed. These derivatives exhibit strong fluorescence in solutions, highlighting their potential applications in material sciences and biochemical assays (Yan et al., 2018).

Antibacterial Activity

Several pyrazolopyridine derivatives, synthesized from this compound, have shown antibacterial activity against a range of bacteria. These compounds have potential applications in the development of new antibacterial agents (Panda, Karmakar, & Jena, 2011).

Safety and Hazards

The compound has associated hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The future directions for “Methyl pyrazolo[1,5-a]pyridine-3-carboxylate” could involve further exploration of its synthesis methods, potential applications, and safety measures. The development of new synthesis processes and the discovery of potent bioactive agents in pharmaceuticals and agrochemicals are some of the potential future directions .

Properties

IUPAC Name

methyl pyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-6-10-11-5-3-2-4-8(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBULDVRGTTWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562506
Record name Methyl pyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63237-84-3
Record name Methyl pyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing 3-fluoropyrazolo[1,5-a]pyridines?

A1: While the provided research papers [, ] do not delve into the specific applications of 3-fluoropyrazolo[1,5-a]pyridines, the presence of fluorine atoms in organic molecules often significantly impacts their chemical and biological properties. This modification can lead to altered metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds valuable in drug discovery and development.

Q2: What is the advantage of the presented method for synthesizing 3-fluoropyrazolo[1,5-a]pyridines?

A2: Although the research papers [, ] do not explicitly compare their method with other existing methods, they present a novel approach for synthesizing 3-fluoropyrazolo[1,5-a]pyridines by using readily available methyl pyrazolo[1,5-a]pyridine-3-carboxylates as starting materials. This approach offers a potentially more efficient and scalable route for synthesizing this class of compounds.

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